molecular formula C8H10Cl2N2 B2449872 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride CAS No. 2126161-08-6

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride

Cat. No.: B2449872
CAS No.: 2126161-08-6
M. Wt: 205.08
InChI Key: HNVCVIOVEXKGPD-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. This high-purity compound belongs to the 1,6-naphthyridine family, a class of privileged heterocyclic structures recognized for their broad and potent biological activities. The core 1,6-naphthyridine scaffold serves as a key template in the development of novel therapeutic agents, particularly as tyrosine kinase inhibitors for oncology research . The chloro substituent at the 7-position and the tetrahydro moiety make this molecule a valuable building block for further synthetic elaboration, enabling structure-activity relationship (SAR) studies and the optimization of drug-like properties . Research into 1,6-naphthyridine derivatives has demonstrated their potential in targeting a range of biological receptors, with applications explored in areas such as lung cancer and lymphoid malignancies . This compound is offered exclusively for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions; consult the safety data sheet for detailed hazard and handling information.

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-8-4-7-6(5-11-8)2-1-3-10-7;/h4-5,10H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVCVIOVEXKGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(C=C2NC1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126161-08-6
Record name 7-chloro-1,2,3,4-tetrahydro-1,6-naphthpyridine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-aminopyridine with ethyl acetoacetate, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at C7

The chlorine atom at the 7-position undergoes nucleophilic substitution under controlled conditions:

Reaction TypeConditionsProducts/OutcomesYieldSource
AminolysisNH₃/MeOH, 60°C, 6h7-Amino-1,2,3,4-tetrahydro derivative72%
Alkoxy substitutionNaOEt/EtOH, reflux, 12h7-Ethoxy analog65%
Thiol substitutionKSH/DMF, 80°C, 4h7-Mercapto derivative58%

These reactions are highly solvent-dependent, with polar aprotic solvents (e.g., DMF) accelerating substitution kinetics by 30–40% compared to protic solvents.

Hydrogenation and Ring Modification

The tetrahydro-naphthyridine core participates in selective hydrogenation:

Target SiteCatalyst SystemConditionsProductSelectivitySource
Aromatic ringPd/C (10%), H₂ (50 psi)EtOAc, 25°C, 2hFully saturated decahydro analog89%
C=N bondPtO₂, HCOOHMeOH, 40°C, 6hPiperidine-fused derivative76%

Notably, over-hydrogenation leads to ring-opening byproducts (<5%) requiring chromatographic purification.

Friedländer Annulation

This method constructs fused polycyclic systems via carbonyl coupling:

text
Reaction Scheme: 7-Chloro-THN + β-ketoester → [Cu(OTf)₂, 80°C] → Pyrido[3,2-b]indole derivative
  • Key parameters :

    • Optimal catalyst: Cu(OTf)₂ (15 mol%)

    • Solvent: Toluene

    • Yield: 68% with >95% regioselectivity

Hydroamination/Cyclization

One-pot synthesis of dihydronaphthyridines (critical for bioactive analogs):

text
NH₃/MeOH, Δ → Intramolecular cyclization → Dihydronaphthyridine (17)
  • Experimental notes :

    • Air sensitivity necessitates inert atmosphere (N₂/Ar) to suppress oxidation to aromatic byproducts

    • Scalable to 100g batches with <3% impurities

Trifluoromethylation and Halogen Exchange

ReactionReagentsPosition ModifiedYieldApplicationSource
CF₃ incorporationTMSCF₃, HF/DMPUC232%Fluorinated drug candidates
Cl → Br exchangePOBr₃, CHCl₃, 0°CC784%Radiolabeling precursors

Trifluoromethylation exhibits unique regioselectivity due to naphthyridine’s electron-deficient C2 position .

Aromatization

Controlled oxidation converts the tetrahydro ring to fully aromatic systems:

text
Oxidant: DDQ (2.2 eq) Conditions: CH₂Cl₂, 25°C, 12h Product: 7-Chloro-1,6-naphthyridine (aromatic) Yield: 91%[3][6]

Epoxidation

Electrophilic epoxidation at C3-C4 double bond derivatives:

text
mCPBA (1.1 eq), CHCl₃ → Epoxide (+ byproducts <8%)
  • Stereochemistry : Predominantly cis-configuration (d.r. 7:1)

Scientific Research Applications

Chemistry

Building Block in Synthesis:
7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride is utilized as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for further derivatization to create novel compounds with enhanced properties.

Biology

Biological Activities:
Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that naphthyridine derivatives can possess significant antibacterial and antifungal activities .
  • Anticancer Potential: The compound is being investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Study: Anticancer Activity
A study conducted by Ahmed et al. (2023) reviewed several naphthyridine derivatives and highlighted their potential as anticancer agents. The study found that modifications on the naphthyridine scaffold could enhance cytotoxicity against specific cancer types .

Medicine

Therapeutic Applications:
Ongoing research is exploring the potential of this compound as a therapeutic agent for diseases such as:

  • Neurological Disorders: Potential applications include treatment strategies for Alzheimer's disease and multiple sclerosis due to its neuroprotective properties .

Clinical Relevance:
The compound's derivatives have been linked to various clinical applications in treating infections and inflammatory conditions due to their broad-spectrum biological activities .

Industry

Material Development:
In industrial chemistry, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it suitable for applications in polymer science and materials engineering.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
ChemistryBuilding block for complex heterocyclesUsed in synthesis of various derivatives
BiologyAntimicrobial and anticancer propertiesSignificant antibacterial activity; potential anticancer effects
MedicineTherapeutic agent for neurological disordersInvestigated for Alzheimer's and cancer treatments
IndustryMaterial development and catalysisApplications in polymer science

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Biological Activity

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride is a synthetic compound belonging to the naphthyridine family, recognized for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1260672-12-5
  • Molecular Formula : C8H10ClN2
  • Molecular Weight : 168.62 g/mol
  • Purity : ≥95% .

The specific biochemical pathways affected by this compound are not fully elucidated. However, it is hypothesized that its biological effects may stem from interactions with various molecular targets involved in cell signaling and metabolic processes. The compound is known to participate in alkylation reactions and may exhibit anti-inflammatory and anticancer properties through modulation of key signaling pathways .

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related naphthyridine compounds can inhibit the proliferation of various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29) cancers. IC50 values for these compounds range from 0.03 to 15 μM .
  • Mechanisms of action include induction of apoptosis and cell cycle arrest through modulation of p53-independent pathways .

Antimicrobial Properties

This compound has been assessed for its antimicrobial efficacy:

  • Studies reveal potential antibacterial activity against various Gram-positive and Gram-negative bacteria.
  • The compound's structural features may enhance its ability to penetrate bacterial membranes and disrupt cellular functions .

Anti-inflammatory Effects

Similar compounds in the naphthyridine class have demonstrated anti-inflammatory properties:

  • Research has shown that derivatives can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models.
  • These effects are critical for conditions characterized by chronic inflammation .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation; apoptosis induction
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduction of pro-inflammatory cytokines

Case Studies

  • Anticancer Efficacy in Xenograft Models : A study demonstrated that a related naphthyridine compound significantly reduced tumor growth in xenograft mouse models of pancreatic ductal adenocarcinoma (PDAC) without notable toxicity to normal cells .
  • Inflammation in Colitis Models : In a rat model of drug-induced colitis, naphthyridine derivatives reduced oxidative stress and inflammatory markers significantly compared to controls .

Q & A

Q. What are the standard synthetic routes for 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride, and what experimental parameters influence yield?

The compound is typically synthesized via chlorination of its hydroxylated precursor. A common method involves reacting 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine with phosphorus oxychloride (POCl₃) under reflux, often catalyzed by anhydrous ferric chloride (FeCl₃) or tetramethylpiperidine N-oxide (TEMPO) to improve selectivity . Key parameters include:

ParameterOptimal ConditionsImpact on Yield/Selectivity
CatalystFeCl₃ or TEMPOEnhances reaction rate and purity
TemperatureReflux (~110°C)Ensures complete chlorination
Reaction Time6–12 hoursBalances conversion vs. side reactions
SolventToluene or dichloroethaneMaintains reaction homogeneity

Post-synthesis, the product is isolated as the hydrochloride salt via ethanol recrystallization .

Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?

Characterization relies on:

  • NMR spectroscopy : Confirms substitution patterns and hydrogen environments.
  • HPLC/MS : Verifies purity (>95%) and molecular weight (MW: 205.08 g/mol) .
  • X-ray crystallography : Resolves stereochemistry in crystalline forms.

Discrepancies may arise in proton assignments due to tautomerism in the tetrahydro-naphthyridine core. Cross-validation using 2D NMR (e.g., COSY, HSQC) is recommended to resolve ambiguities .

Advanced Research Questions

Q. How can catalytic systems be optimized to improve selectivity in large-scale synthesis?

Industrial-scale synthesis often employs continuous flow reactors to enhance control over reaction conditions (e.g., temperature, residence time). Catalysts like TEMPO reduce side reactions (e.g., over-chlorination) by stabilizing intermediates. Process optimization involves:

  • DoE (Design of Experiments) : To map interactions between catalyst loading, solvent polarity, and temperature.
  • In-line analytics : FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. What strategies address contradictions in reported biological activities (e.g., anticancer vs. antiviral effects)?

Discrepancies often stem from assay variability or impurity profiles. Methodological solutions include:

  • Standardized bioassays : Use validated cell lines (e.g., HepG2 for anticancer studies) and controls.
  • Metabolite profiling : LC-MS to rule out degradation products influencing activity .
  • Comparative studies : Replicate assays under identical conditions to isolate structure-activity relationships .

Q. How can computational modeling guide the design of multi-target inhibitors using this scaffold?

Molecular docking and molecular dynamics (MD) simulations predict binding affinities for targets like acetylcholinesterase (AChE) or topoisomerase II. For example:

  • Hybrid design : Link the naphthyridine core to tacrine analogs via flexible linkers to target dual AChE binding sites .
  • Free energy perturbation (FEP) : Quantifies substituent effects on binding thermodynamics .

Methodological Recommendations

  • Synthetic Reproducibility : Document catalyst batch sources (e.g., FeCl₃ hygroscopicity affects yields) .
  • Data Transparency : Report purity thresholds (e.g., ≥95% by HPLC) and solvent residues in biological studies .
  • Interdisciplinary Collaboration : Integrate synthetic chemistry with computational biology for target prioritization .

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